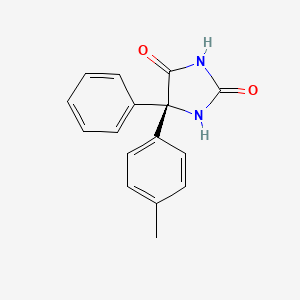

(S)-5-(4-Methylphenyl)-5-phenylhydantoin

Description

The Hydantoin (B18101) Core: A Privileged Scaffold in Advanced Organic Chemistry

The hydantoin ring, a five-membered heterocycle known chemically as imidazolidine-2,4-dione, is widely recognized as a privileged scaffold in medicinal and advanced organic chemistry. chemicalbook.comnih.govresearchgate.net This status is attributed to its unique structural features, including the presence of two hydrogen bond donors and two hydrogen bond acceptors, which facilitate crucial interactions with biological targets. chemicalbook.comnih.gov The hydantoin core is a key component in several clinically significant drugs, such as the anticonvulsant Phenytoin, the antibacterial agent Nitrofurantoin, and the antiandrogen Enzalutamide, underscoring its therapeutic importance. nih.govresearchgate.netekb.eg The synthetic accessibility of the hydantoin core and the ease with which substituents can be introduced at various positions make it an attractive template for the development of new therapeutic agents. chemicalbook.comnih.gov

Historical Trajectories and Modern Developments in Hydantoin Synthetic Methodologies

The synthesis of hydantoins has a rich history, with several classical methods forming the bedrock of its chemistry. The Bucherer-Bergs reaction, a multicomponent reaction involving a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, is one of the most versatile and widely used methods for preparing 5-substituted and 5,5-disubstituted hydantoins. nih.gov Other historical methods include the Read and Biltz syntheses. acs.org

Modern advancements in synthetic methodologies have focused on improving efficiency, diversity, and sustainability. acs.orgacs.org These include the use of microwave-assisted synthesis, solid-phase synthesis for the creation of hydantoin libraries, and the development of novel metal-catalyzed procedures. acs.orgtandfonline.com For instance, various 5-aryl-hydantoins have been prepared from methyl arylacetates through copper-catalyzed α-amination. acs.org These modern techniques offer significant advantages over classical methods, such as reduced reaction times and access to a broader range of structurally diverse hydantoin derivatives.

Comparison of Hydantoin Synthetic Methodologies| Method | Description | Advantages | Reference |

|---|---|---|---|

| Bucherer-Bergs Reaction | A multicomponent reaction of a ketone or aldehyde, cyanide, and ammonium carbonate. | High diversity of 5,5-disubstituted hydantoins can be synthesized. | nih.gov |

| Read Synthesis | Involves the reaction of an aldehyde with hydrogen cyanide, followed by treatment with ammonium carbonate. | A classical method for the synthesis of 5-substituted hydantoins. | acs.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Rapid and efficient synthesis of hydantoins and thiohydantoins. | tandfonline.com |

| Solid-Phase Synthesis | Hydantoins are synthesized on a solid support, allowing for high-throughput synthesis. | Facilitates the creation of large libraries of hydantoin derivatives for screening. | tandfonline.com |

Enantioselective Synthesis and Stereochemical Significance of 5,5-Disubstituted Hydantoins

When the two substituents at the C5 position of the hydantoin ring are different, a chiral center is created, leading to the existence of enantiomers. libretexts.orgkhanacademy.org The spatial arrangement of these substituents can have a profound impact on the biological activity of the molecule, as enantiomers often exhibit different pharmacological and toxicological profiles. nih.gov This underscores the critical importance of stereochemistry in drug design and development. nih.gov

The development of enantioselective synthetic methods for 5,5-disubstituted hydantoins is therefore a key area of research. nih.govehu.eus Strategies for achieving enantioselectivity include the use of chiral catalysts, such as Brønsted acids or bases, to control the stereochemical outcome of the reaction. nih.govnih.govrsc.org For instance, organocatalytic Michael reactions involving 2-benzylthio-3,5-dihydroimidazol-4-ones as hydantoin surrogates have been developed to produce 5,5-disubstituted hydantoins with high enantioselectivity. nih.gov Another approach involves the chiral resolution of a racemic mixture, which separates the two enantiomers. nih.govacs.org

Contextualizing (S)-5-(4-Methylphenyl)-5-phenylhydantoin within Contemporary Chiral Hydantoin Research

This compound is a specific stereoisomer of the 5,5-disubstituted hydantoin, 5-(p-Methylphenyl)-5-phenylhydantoin. sigmaaldrich.comnih.gov While research on the racemic mixture, often referred to as MPPH, has shown its utility as an internal standard in the quantitative analysis of other hydantoin-based drugs like phenytoin, the specific biological properties and potential therapeutic applications of the (S)-enantiomer remain a subject of interest for further investigation. sigmaaldrich.com

The synthesis of the racemic compound can be achieved through established methods such as the Bucherer-Bergs reaction. mdpi.com However, the preparation of the enantiomerically pure this compound would necessitate the use of enantioselective synthetic strategies or chiral resolution techniques. The study of this specific enantiomer is significant as the stereochemistry at the C5 position can dramatically influence its interaction with biological targets. nih.gov Future research into the distinct pharmacological profile of this compound could unveil novel therapeutic applications, contributing to the expanding field of chiral hydantoin chemistry.

Physicochemical Properties of 5-(p-Methylphenyl)-5-phenylhydantoin| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H14N2O2 | sigmaaldrich.comscbt.com |

| Molecular Weight | 266.29 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 225-226 °C | sigmaaldrich.com |

| CAS Number | 51169-17-6 | sigmaaldrich.comscbt.com |

Structure

3D Structure

Properties

CAS No. |

138258-03-4 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(5S)-5-(4-methylphenyl)-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-13(10-8-11)16(12-5-3-2-4-6-12)14(19)17-15(20)18-16/h2-10H,1H3,(H2,17,18,19,20)/t16-/m0/s1 |

InChI Key |

WPAPSGQWYNPWCZ-INIZCTEOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@]2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 5 4 Methylphenyl 5 Phenylhydantoin and Analogues

Catalytic Strategies for Enantiocontrol at the C-5 Quaternary Center

The construction of the C-5 quaternary stereocenter of 5,5-disubstituted hydantoins in an enantioselective manner presents a formidable synthetic challenge. Modern catalytic strategies have emerged as powerful tools to address this, primarily through the asymmetric hydrogenation of prochiral precursors or through enantioselective cyclization reactions.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Hydantoin (B18101) Precursors

One of the most effective strategies for the enantioselective synthesis of 5-monosubstituted and 5,5-disubstituted hydantoins involves the asymmetric hydrogenation of a prochiral hydantoin precursor bearing an exocyclic double bond at the 5-position. This approach has been successfully implemented using various transition metal catalysts. A historical perspective on this method begins with the work of Takeuchi in 1987, who utilized a cobalt catalyst with an amine ligand to produce enantioenriched hydantoins with up to 82% enantiomeric excess (ee). nih.gov More recently, precious metal catalysts based on palladium, rhodium, and iridium have demonstrated superior performance, offering higher yields and enantioselectivities. nih.gov

Palladium-Ligand Systems for High Enantioselectivity

Palladium-catalyzed asymmetric hydrogenation has been shown to be an effective method for the synthesis of chiral hydantoin derivatives. The use of chiral bisphosphine ligands, such as BINAP, in conjunction with a palladium catalyst has been reported for the hydrogenation of prochiral exocyclic alkenes attached to the hydantoin ring. researchgate.net These reactions have yielded 5-aryl substituted chiral hydantoins with moderate to good enantioselectivity, ranging from 21% to 90% ee. researchgate.net A key factor in achieving high enantioselectivity was found to be the addition of a chiral Brønsted acid. researchgate.net

In a specific example, the palladium-catalyzed asymmetric hydrogenation of 5-methylenhydantoin was developed for the synthesis of enantioenriched L-Valine, achieving a 70% enantiomeric excess with a substrate-to-catalyst ratio of 500:1. researchgate.net Furthermore, the asymmetric hydrogenation of N-diphenylphosphinyl ketimines using a Pd(CF3CO2)2/(S)-SegPhos system has produced chiral products with enantioselectivities ranging from 87% to 99% ee, highlighting the effectiveness of palladium-ligand systems for related substrates. dicp.ac.cn

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Prochiral Hydantoin Precursors

| Catalyst/Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Pd/BINAP | 5-Arylmethylenehydantoin | - | 21-90 | researchgate.net |

| Pd complex | 5-Methylenhydantoin | - | 70 | researchgate.net |

| Pd(CF3CO2)2/(S)-SegPhos | N-Diphenylphosphinyl ketimine | - | 87-99 | dicp.ac.cn |

Rhodium- and Iridium-Based Catalysis in Chiral Hydantoin Formation

Rhodium and iridium catalysts are well-established for their high efficiency in asymmetric hydrogenation reactions of various functionalized olefins. nih.gov While specific data for the synthesis of (S)-5-(4-Methylphenyl)-5-phenylhydantoin is limited, the performance of these catalysts on analogous substrates underscores their potential. Rhodium complexes with chiral phosphine (B1218219) ligands have been reported to achieve up to 99% yield and 97% ee in the asymmetric hydrogenation of 5-alkylidenehydantoins. nih.gov For instance, the hydrogenation of 3-benzoylaminocoumarins using a BridgePhos-Rh catalytic system has yielded chiral 3-amino dihydrocoumarins with up to 99.7% ee. diva-portal.org

Iridium catalysts have also shown exceptional performance. An iridium-catalyzed asymmetric hydrogenation of hydantoin-derived exocyclic alkenes using a BiphPHOX ligand has been reported to give the hydrogenated products with excellent yields (up to 99%) and enantioselectivities (up to 98% ee). researchgate.net This demonstrates the high potential of iridium-based systems for the synthesis of chiral hydantoins. The use of Crabtree's catalyst and its chiral analogues has been effective for the hydrogenation of a variety of alkenes, often with excellent enantioselectivities. researchgate.netnih.gov

Table 2: Rhodium- and Iridium-Catalyzed Asymmetric Hydrogenation of Prochiral Hydantoin and Analogous Precursors

| Catalyst Metal | Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Rhodium | Chiral Phosphine | 5-Alkylidenehydantoin | up to 99 | up to 97 | nih.gov |

| Rhodium | BridgePhos | 3-Benzoylaminocoumarin | up to 98 | up to 99.7 | diva-portal.org |

| Iridium | BiphPHOX | Hydantoin-derived exocyclic alkene | up to 99 | up to 98 | researchgate.net |

Mechanistic Insights into Chiral Induction via Hydrogenation

The mechanism of chiral induction in transition metal-catalyzed asymmetric hydrogenation is a subject of extensive research. For rhodium-catalyzed hydrogenation of enamides, which are structurally similar to the prochiral hydantoin precursors, DFT studies have elucidated the potential energy profile. researchgate.net The reaction is proposed to proceed through the association of the rhodium-ligand complex with the enamide, followed by oxidative addition of hydrogen, migratory insertion of the olefinic carbon into a Rh-H bond, and finally, reductive elimination to yield the product and regenerate the catalyst. researchgate.net The turnover-limiting step is often the oxidative addition of hydrogen. researchgate.net

The stereochemical outcome is determined by the facial selectivity of the hydrogen addition to the coordinated substrate. The chiral ligand creates a chiral environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer. In some cases, a "lock-and-key" mechanism is proposed, where the substrate fits into the chiral pocket of the catalyst in a highly specific manner.

For platinum-catalyzed hydrogenation of α-ketoesters, another related transformation, the mechanism of enantiodifferentiation is thought to involve the formation of a diastereomeric complex between the chiral modifier (like a cinchona alkaloid) and the substrate on the metal surface. rsc.org This interaction dictates the face of the carbonyl group that is accessible for hydrogenation. While the specific mechanism for hydantoin hydrogenation may vary depending on the metal, ligand, and substrate, the fundamental principle of creating a diastereomeric transition state that favors the formation of one enantiomer remains central.

Organocatalytic Approaches for Asymmetric Hydantoin Synthesis

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for the enantioselective synthesis of chiral molecules. nih.gov These methods avoid the use of often toxic and expensive heavy metals and can provide excellent levels of stereocontrol.

Chiral Phosphoric Acid-Catalyzed Condensation Reactions of Glyoxals and Ureas

A significant advancement in the organocatalytic synthesis of hydantoins is the use of chiral phosphoric acids (CPAs) to catalyze the condensation reaction between glyoxals and ureas. nih.govrsc.orgrsc.org This methodology allows for the direct, single-step enantioselective synthesis of 5-monosubstituted hydantoins. nih.govrsc.org The reaction proceeds at room temperature and affords the desired products in high yields (up to 99%) and with excellent enantiomeric ratios (up to 98:2 e.r.). rsc.org

The proposed mechanism suggests that the chiral phosphoric acid acts as a bifunctional catalyst, activating both the glyoxal (B1671930) and the urea (B33335) through hydrogen bonding. The enantiodetermining step is believed to be the face-selective protonation of an enol-type intermediate by the chiral phosphoric acid. rsc.org This protonation sets the stereochemistry at the C-5 position. The modularity and ease of synthesis of CPAs allow for fine-tuning of the catalyst structure to optimize both yield and enantioselectivity for a range of substituted aryl glyoxals.

Table 3: Chiral Phosphoric Acid-Catalyzed Condensation of Aryl Glyoxals and Ureas

| Aryl Glyoxal Substituent | Urea | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|---|

| Phenyl | 1,3-Dibenzylurea | 5.0 | up to 99 | up to 98:2 | |

| 4-Methoxyphenyl | 1,3-Dibenzylurea | 5.0 | 95 | 97:3 | |

| 4-Chlorophenyl | 1,3-Dibenzylurea | 5.0 | 98 | 96:4 | |

| 2-Naphthyl | 1,3-Dibenzylurea | 5.0 | 92 | 98:2 |

Enantioselective Phase-Transfer Catalysis with Chiral Quaternary Ammonium (B1175870) Salts

The synthesis of enantiomerically enriched hydantoins, including 5,5-disubstituted derivatives analogous to this compound, can be achieved through asymmetric alkylation under phase-transfer catalysis (PTC) conditions. This method utilizes a chiral phase-transfer catalyst, typically a chiral quaternary ammonium salt, to control the stereochemical outcome of the reaction.

The general approach involves the deprotonation of a hydantoin precursor at the C5 position to form a prochiral enolate. This enolate is then alkylated in the presence of a chiral phase-transfer catalyst. The catalyst, by forming a chiral ion pair with the enolate, directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one enantiomer. The use of chiral quaternary ammonium salts derived from Cinchona alkaloids is a common strategy in these transformations, offering a route to α-alkylated α-amino acids and their derivatives with high enantioselectivity. rsc.orgnih.gov While direct application to this compound from a 5-phenylhydantoin (B13835) precursor would require an arylation step, the principle has been demonstrated for the alkylation of similar hydantoin systems. nih.govdntb.gov.ua

Recent developments have highlighted the potential for such enantioselective adaptations. nih.gov For instance, the alkylation of various hydantoin precursors with a range of electrophiles has been shown to be highly efficient under PTC conditions, and the use of a chiral catalyst presents a viable, though less explored, pathway to enantiopure products. nih.govresearchgate.net

| Catalyst Type | Substrate Type | Key Feature | Potential Application |

| Chiral Quaternary Ammonium Salts | 5-monosubstituted Hydantoins | Asymmetric induction via chiral ion pair formation | Enantioselective synthesis of 5,5-disubstituted hydantoins |

| Cinchona Alkaloid-derived Catalysts | Imine esters | High enantioselectivity in alkylations | Synthesis of chiral α-alkylated proline derivatives, analogous to hydantoin synthesis |

Proposed Mechanisms of Stereoselective Hydantoin Formation

The stereoselectivity in hydantoin synthesis can be governed by different mechanisms depending on the chosen synthetic route. In catalytic asymmetric methods, such as the Urech hydantoin synthesis, the enantiodetermining step is crucial. For example, in the reaction of 2-amino malonic esters with isothiocyanates catalyzed by a chiral acid, a dynamic kinetic resolution during the ester ammonolysis step is proposed to be responsible for the enantiocontrol. rsc.org

In another approach, the condensation of glyoxals and ureas catalyzed by a chiral phosphoric acid, mechanistic studies including kinetic analysis have suggested that the reaction proceeds through the face-selective protonation of a transient enol-type intermediate. rsc.orgresearchgate.net This selective protonation establishes the stereocenter at the C5 position of the hydantoin ring with high enantiomeric excess. rsc.orgresearchgate.net

For photochemical methods, the mechanism relies on the selective interaction of one enantiomer with a photoexcited chiral catalyst. acs.org This interaction facilitates a hydrogen atom transfer (HAT) from the substrate's stereocenter to the catalyst. The resulting radical intermediate can then be converted back to either enantiomer. However, the catalyst is designed to preferentially interact with and convert only one enantiomer, leading to an enrichment of the other in the photostationary state. acs.orgorganic-chemistry.org

| Method | Proposed Mechanism | Key Step |

| Asymmetric Urech Synthesis | Dynamic Kinetic Resolution | Enantioselective ester ammonolysis |

| Chiral Acid-Catalyzed Condensation | Face-selective protonation | Protonation of an enol intermediate |

| Photochemical Deracemization | Reversible Hydrogen Atom Transfer (HAT) | Selective HAT from one enantiomer to the photoexcited catalyst |

Photochemical Deracemization Strategies for Enantiopure Hydantoins

Photochemical deracemization has emerged as a powerful strategy for converting a racemic mixture of hydantoins into a single enantiomer. acs.orgtum.de This approach overcomes the thermodynamic barrier of converting a racemate into an enantiopure compound by using light energy. acs.org The process is typically catalyzed by a chiral photosensitizer, such as a diarylketone, which possesses a binding site for the hydantoin substrate. acs.orgorganic-chemistry.org

The reaction mechanism is predicated on a selective hydrogen atom transfer (HAT) process. acs.orgorganic-chemistry.org The chiral catalyst forms a hydrogen-bonded complex with both enantiomers of the hydantoin. However, the geometry of the complex formed with one enantiomer is such that the hydrogen atom at the stereogenic C5 position is held in close proximity to the photoexcited catalyst. acs.org Upon irradiation, the catalyst abstracts this hydrogen atom, generating a radical intermediate. acs.orgorganic-chemistry.org This intermediate can then be re-protonated to form either enantiomer. The other enantiomer, which does not bind to the catalyst in a productive conformation for HAT, is not processed and therefore becomes enriched. acs.orgorganic-chemistry.org This method has been successfully applied to a variety of 5-substituted 3-phenylimidazolidine-2,4-diones, achieving high enantiomeric excesses. acs.orgtum.de

| Catalyst | Substrate | Wavelength | Enantiomeric Excess (ee) |

| Chiral Diarylketone | 5-substituted 3-phenylimidazolidine-2,4-diones | 366 nm | 80-99% acs.orgorganic-chemistry.org |

De Novo Construction of the Hydantoin Ring System with Stereocontrol

Tandem Reactions Featuring α-Amination and Intramolecular Arylation

This tandem process addresses several synthetic challenges in a single operation: the regioselective amination, the desired rearrangement over other potential side reactions, and the final ring closure. nih.govrsc.org

The initial step in this tandem sequence is the silver-catalyzed α-amination of a silyl (B83357) ketene (B1206846) acetal (B89532). rsc.orgnih.govrsc.org Silyl ketene acetals are versatile nucleophiles derived from esters. The amination is achieved using an azocarboxamide as the nitrogen source. rsc.orgnih.govresearchgate.net The silver catalyst, typically silver triflate (AgOTf), promotes the regioselective addition of the silyl ketene acetal to the N=N bond of the azocarboxamide. nih.govrsc.org This addition generates an N-amino-N'-aryl urea derivative of a substituted amino ester. rsc.orgnih.govbris.ac.uk The reaction conditions, such as the catalyst loading and solvent, have been optimized to achieve high yields of the amination product. rsc.org For instance, a reduction in catalyst loading and the use of THF as a solvent were found to improve the yield of the initial adduct. nih.govrsc.org

| Catalyst | Reactant 1 | Reactant 2 | Product |

| AgOTf | Silyl Ketene Acetal | Azocarboxamide | N-amino-N'-aryl urea derivative of an amino ester |

Following the silver-catalyzed amination, the addition of a base to the reaction mixture generates an ester enolate. rsc.orgnih.govbris.ac.uk This enolate then undergoes an intramolecular arylation via the migration of an aryl group from the urea nitrogen to the α-carbon of the ester. rsc.orgnih.govbris.ac.uk This aryl migration is a key step in constructing the 5,5-disubstituted core. The process has been shown to be effective for a variety of aryl groups with different electronic properties. rsc.orgbris.ac.uk The product of this aryl migration step then undergoes a spontaneous ring closure to form the final hydantoin product. rsc.orgnih.govbris.ac.uk This tandem amination-intramolecular arylation sequence provides a direct and efficient route to structurally diverse 5,5-disubstituted hydantoins. nih.govcore.ac.uk

In Situ Spectroscopic Monitoring of Reaction Pathways

The optimization and control of synthetic pathways leading to complex molecules like this compound benefit significantly from real-time analytical techniques. In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring the progress of chemical reactions as they occur, providing a wealth of information on kinetics, intermediates, and reaction mechanisms without the need for sample extraction. nih.govnih.gov

In the context of hydantoin synthesis, these techniques allow chemists to track the consumption of reactants and the formation of both intermediate species and the final product in real time. nih.gov For instance, in the cyclization of a urea derivative to form the hydantoin ring, in situ FTIR spectroscopy can monitor the disappearance of characteristic vibrational bands of the starting material and the appearance of the distinctive carbonyl stretching frequencies of the hydantoin ring, which typically appear in the 1700-1800 cm⁻¹ region. researchgate.netacs.org This continuous data stream enables the precise determination of reaction endpoints, preventing the formation of byproducts due to excessive reaction times or temperatures.

A study on the mechanochemical chlorination of a hydantoin derivative successfully employed in situ Raman spectroscopy and Powder X-ray Diffraction (PXRD) to monitor the reaction in real-time. acs.org The researchers were able to observe the kinetic profile of the reaction, identifying a short induction period before the reaction proceeded. acs.org This approach highlights the potential for detailed kinetic analysis, which is transferable to other hydantoin syntheses. By tracking specific spectral peaks corresponding to reactants, intermediates (like ureido derivatives), and the final hydantoin product, a detailed reaction profile can be constructed. nih.govspectroscopyonline.com This information is invaluable for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity. nih.gov The application of these in situ methods supports the development of safer, more efficient, and robust manufacturing processes for pharmaceuticals and related compounds. nih.govxjtu.edu.cn

Multi-Component Reactions (MCRs) for Hydantoin Scaffolds (e.g., Ugi-Type Cyclizations)

Multi-Component Reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is celebrated for its atom economy, step efficiency, and its capacity to rapidly generate molecular diversity, making it ideal for creating libraries of structurally complex compounds like hydantoin analogues. nih.govresearchgate.net

Among the most prominent MCRs for generating highly substituted hydantoins is the Ugi reaction. researchgate.netorganic-chemistry.org The classical Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The mechanism is believed to proceed through the initial formation of an imine from the aldehyde and amine, which is then activated by the carboxylic acid. organic-chemistry.org This intermediate reacts with the isocyanide, followed by an irreversible Mumm rearrangement to yield the final stable product. nih.govnih.gov

For the synthesis of hydantoin scaffolds, the Ugi reaction can be adapted in several ways. One strategy involves a post-Ugi cyclization. For example, a Ugi five-component reaction (U-5CC) using carbon dioxide can produce carbamate-protected amino-amides. researchgate.net Subsequent treatment of this product with a base can induce cyclization to form the hydantoin ring. researchgate.netnih.gov This method offers a novel and direct route to fully functionalized hydantoins. nih.gov The versatility of the Ugi reaction allows for wide variation in the substitution pattern, as a diverse range of commercially available aldehydes, amines, and isocyanides can be employed, facilitating the synthesis of analogues of this compound with different substituents at various positions on the hydantoin core. nih.govresearchgate.net

Cyclization of Urea Derivatives for Hydantoin Formation

A fundamental and widely used method for constructing the hydantoin core is the cyclization of α-amino acid derivatives, particularly through a urea intermediate. This approach, often referred to as the Urech hydantoin synthesis, is a reliable pathway to 5-substituted and 5,5-disubstituted hydantoins. nih.govsrrjournals.com The synthesis of this compound can be envisioned starting from a suitably substituted α-amino acid.

The process generally occurs in two main steps:

N-Carbamylation : The starting α-amino acid is converted into its corresponding N-carbamoyl derivative (a ureido derivative). This is typically achieved by reacting the amino acid with an isocyanate or, more commonly, with an inorganic cyanate (B1221674) salt, such as potassium cyanate (KOCN), under aqueous conditions. nih.govbeilstein-journals.org

Acid-Induced Cyclization : The resulting ureido intermediate is then cyclized to form the hydantoin ring. This intramolecular condensation is usually promoted by heating in the presence of a strong acid, such as hydrochloric acid. nih.gov The acid catalyzes the nucleophilic attack of the urea's terminal nitrogen onto the carboxylic acid's carbonyl carbon, followed by dehydration to yield the stable five-membered hydantoin ring. organic-chemistry.org

This methodology can be performed as a sequential one-pot synthesis, which enhances its efficiency and appeal for sustainable chemistry. nih.gov For instance, an amino acid can first be reacted with potassium cyanate, and upon completion of the N-carbamylation, a strong acid is added directly to the mixture to induce cyclization without isolating the intermediate. nih.govbeilstein-journals.org This method has been shown to be effective for a broad range of amino acids, tolerating various functional groups. nih.gov A tandem approach involving the amination of a silyl ketene acetal to generate an N-amino-N′-aryl urea derivative, followed by base-induced intramolecular arylation and cyclization, represents a more advanced connective synthesis for 5,5-disubstituted hydantoins. rsc.orgnih.gov

Emerging and Niche Synthetic Methodologies

Solid-Phase Organic Synthesis (SPOS) of Hydantoins

Solid-Phase Organic Synthesis (SPOS) has emerged as a powerful technology for the combinatorial synthesis of heterocyclic compound libraries, including hydantoins. acs.orgnih.gov This methodology involves attaching a starting material to an insoluble polymer resin, performing a series of reactions on the resin-bound substrate, and finally cleaving the desired product from the solid support. nih.gov A key advantage of SPOS is the simplification of purification; excess reagents and byproducts are easily removed by washing the resin, which circumvents the need for tedious chromatographic purification steps. nih.gov

For hydantoin synthesis, a common strategy begins with an amino acid anchored to a solid support, such as a trityl-functionalized polystyrene resin. nih.gov The synthesis can proceed via several routes. One approach involves the reaction of the resin-bound amino acid with an isocyanate to form a urea derivative. researchgate.net Subsequent intramolecular cyclization, often promoted by a base, forms the hydantoin ring. nih.gov In many protocols, the cyclization step is designed to occur concurrently with cleavage from the resin, a strategy known as cyclative-cleavage. acs.orgresearchgate.net For example, treating a resin-bound ureido derivative with acid can promote N-cyclization and simultaneously release the hydantoin from an acid-labile linker. researchgate.net

This technique is highly versatile and has been used to generate diverse libraries of 1,3,5-trisubstituted hydantoins by employing various amino acids, isocyanates, and subsequent alkylation steps on the polymer-bound hydantoin scaffold. nih.govnih.govnih.gov The ability to perform parallel synthesis makes SPOS an efficient platform for medicinal chemistry programs aimed at discovering new bioactive hydantoin derivatives. nih.gov

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds like hydantoins. acs.orgbeilstein-journals.org

Microwave energy can be applied to various established hydantoin synthesis methods, including the Bucherer-Bergs reaction, the Urech synthesis, and solid-phase protocols. nih.govresearchgate.net In the Bucherer-Bergs synthesis of 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium carbonate, microwave irradiation has been shown to decrease reaction times from hours to mere minutes while increasing yields. researchgate.netkashanu.ac.ir Similarly, the two-step, one-pot Urech synthesis involving N-carbamylation of an amino acid followed by acid-induced cyclization is significantly expedited by microwave heating. nih.govbeilstein-journals.org For example, N-carbamylation can be completed in one hour and the subsequent cyclization in just 15 minutes under microwave conditions at 80 °C. nih.gov

The combination of microwave assistance with solid-phase synthesis is particularly powerful, enabling the rapid generation of hydantoin libraries. acs.orgacs.org Reactions that would typically take several hours on a solid support at ambient or elevated temperatures can be completed in minutes inside a dedicated microwave reactor, with reported yields being good to excellent. acs.orgresearchgate.net The table below illustrates a comparative study of microwave-assisted versus conventional heating for the Bucherer-Bergs synthesis of various 5,5-disubstituted hydantoins, clearly demonstrating the efficiency of the microwave-promoted method. researchgate.net

| Entry | Starting Ketone/Aldehyde | Method | Time | Yield (%) |

| 1 | Cyclohexanone | Microwave | 5 min | 94 |

| Conventional | 5 h | 85 | ||

| 2 | Acetone | Microwave | 10 min | 90 |

| Conventional | 6 h | 78 | ||

| 3 | 4-Methylacetophenone | Microwave | 8 min | 92 |

| Conventional | 5 h | 80 | ||

| 4 | Benzophenone | Microwave | 13 min | 88 |

| Conventional | 7 h | 75 | ||

| 5 | Benzaldehyde | Microwave | 2 min | 95 |

| Conventional | 3 h | 88 |

This enhancement is attributed to the efficient and rapid heating of the polar solvents and reagents by the microwave field, leading to a significant acceleration of reaction rates. ucl.ac.beorganic-chemistry.org

Spectroscopic and Diffraction Based Characterization of S 5 4 Methylphenyl 5 Phenylhydantoin

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For (S)-5-(4-Methylphenyl)-5-phenylhydantoin, both ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms.

In a standard achiral solvent such as DMSO-d₆, the ¹H and ¹³C NMR spectra of the (S)-enantiomer are identical to those of the (R)-enantiomer and the racemic mixture. The ¹H NMR spectrum shows characteristic signals for the protons on the two aromatic rings, the methyl group, and the N-H protons of the hydantoin (B18101) ring. chemicalbook.com The aromatic protons typically appear as a complex multiplet, while the methyl protons present as a sharp singlet. The two N-H protons of the hydantoin ring appear as distinct singlets at lower field. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include those for the two carbonyl carbons (C=O) in the hydantoin ring, the quaternary sp³-hybridized carbon at the C5 position, and the various aromatic carbons. chemicalbook.combas.bg

To differentiate between the (S) and (R) enantiomers using NMR, advanced techniques are required, such as the use of chiral solvating agents or chiral derivatizing agents. These reagents interact differently with each enantiomer, leading to the formation of diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. Complete assignment of all proton and carbon signals is typically achieved using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). bas.bgnih.gov

Table 1: ¹H and ¹³C NMR Spectral Data for 5-(4-Methylphenyl)-5-phenylhydantoin in DMSO-d₆ chemicalbook.com (Note: Data corresponds to the racemic mixture, as it is identical to that of a single enantiomer in an achiral solvent.)

| ¹H NMR | Assignment | Chemical Shift (ppm) |

| N-H | Hydantoin N1-H | ~11.1 |

| N-H | Hydantoin N3-H | ~9.3 |

| Ar-H | Phenyl & p-Tolyl Protons | 7.20 - 7.40 |

| CH₃ | p-Tolyl Methyl Protons | ~2.29 |

| ¹³C NMR | Assignment | Chemical Shift (ppm) |

| C=O | Hydantoin Carbonyls | ~175, ~155 |

| C-Ar | Aromatic Carbons | 125 - 140 |

| C5 | Quaternary Carbon | ~72 |

| CH₃ | Methyl Carbon | ~21 |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum, characterized by positive or negative Cotton effects, is unique to a specific enantiomer.

The standard method for assigning the absolute configuration involves a comparison between the experimental ECD spectrum and the theoretical spectra predicted by quantum chemical calculations. nih.gov Typically, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the theoretical ECD spectra for both the (S) and (R) enantiomers. researchgate.net The absolute configuration of the sample is assigned by matching its experimental spectrum to one of the calculated spectra. nih.gov For flexible molecules, this process requires a thorough conformational search to generate a Boltzmann-weighted average of the calculated spectra from the most stable conformers. nih.gov This combined experimental and computational approach provides a reliable assignment of the absolute stereochemistry. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the IR region, corresponding to vibrational transitions. VCD spectroscopy offers a powerful and often complementary method to ECD for determining absolute configuration. cam.ac.ukrsc.org

The assignment process using VCD is similar to that of ECD. The experimental VCD spectrum of the chiral molecule is recorded and compared with the theoretical VCD spectra calculated via DFT for both the (S) and (R)-enantiomers. rsc.org A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment of the absolute configuration. cam.ac.uk VCD can be particularly advantageous for molecules with multiple chiral centers or those that lack strong UV chromophores suitable for ECD analysis. cam.ac.uk

Single-Crystal X-ray Diffraction Analysis of Stereoisomers

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the crystal lattice.

While a specific crystal structure for this compound is not publicly documented, studies on closely related analogues, such as 5-ethyl-5-(4-methylphenyl)hydantoin and other 5,5-disubstituted hydantoins, provide significant insight into the expected structural features. rsc.org These studies show that hydantoin derivatives commonly form supramolecular assemblies through intermolecular hydrogen bonds. The N-H groups of the hydantoin ring act as hydrogen bond donors, while the carbonyl oxygens act as acceptors, leading to the formation of robust N-H···O hydrogen bonds. rsc.orgeurjchem.com These interactions often result in the formation of centrosymmetric dimers, which then organize into higher-order structures like tapes or sheets. rsc.orgeurjchem.com

Crystallization of a racemic mixture can result in either a racemic compound (containing both enantiomers in the unit cell) or a conglomerate (a physical mixture of separate enantiopure crystals). eurjchem.com Racemic crystallography, where a 1:1 mixture of enantiomers is crystallized, often leads to high-quality crystals in centrosymmetric space groups, which can simplify structure determination. wikipedia.orgnih.gov An analysis of the pure (S)-enantiomer would yield a non-centrosymmetric space group.

Table 2: Representative Crystallographic Data for a Hydantoin Derivative (Based on data for related 5-phenylhydantoin (B13835) structures; specific data for the title compound is not available)

| Parameter | Example Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c (racemate) or P2₁ (enantiopure) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 |

| Volume (ų) | 1500 - 2000 |

| Z (molecules/unit cell) | 4 |

| Hydrogen Bonding | N-H···O (dimer formation) |

Other Vibrational Spectroscopies (e.g., FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key features in the spectrum include:

N-H Stretching: The hydantoin ring exhibits two N-H bonds, which typically appear as broad bands in the region of 3100-3300 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretching: The hydantoin ring has two carbonyl groups, which give rise to strong, distinct absorption bands. The symmetric and asymmetric stretching vibrations are typically found in the 1700-1780 cm⁻¹ region. bas.bg

C=C Stretching: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Table 3: Principal FTIR Absorption Bands for 5-(4-Methylphenyl)-5-phenylhydantoin

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3200 | N-H Stretch | Hydantoin N-H |

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Methyl C-H |

| ~1770 | C=O Asymmetric Stretch | Hydantoin C=O |

| ~1710 | C=O Symmetric Stretch | Hydantoin C=O |

| 1500-1600 | C=C Stretch | Aromatic Ring |

Computational Chemistry and Conformational Landscape Analysis of S 5 4 Methylphenyl 5 Phenylhydantoin

Quantum Chemical Calculations for Stereochemical Elucidation

Quantum chemical calculations are instrumental in determining the absolute configuration and understanding the electronic properties of chiral molecules. These methods can predict spectroscopic data that are highly sensitive to the spatial arrangement of atoms.

Density Functional Theory (DFT) has become a standard method for the geometry optimization of organic molecules, providing a good balance between computational cost and accuracy. For (S)-5-(4-Methylphenyl)-5-phenylhydantoin, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to locate the minimum energy conformation of the molecule. researchgate.net The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation to find the geometry that corresponds to the lowest point on the potential energy surface.

The conformational space of hydantoin (B18101) derivatives can be complex due to the presence of rotatable bonds, such as the C-C bonds connecting the phenyl and methylphenyl groups to the hydantoin ring. researchgate.net A systematic conformational search can be performed by rotating these bonds and performing geometry optimization for each starting structure. This process generates a potential energy surface, revealing the relative energies of different stable conformers. For this compound, the rotation of the phenyl and 4-methylphenyl rings would be the primary degrees of freedom to explore. The results of such a study would indicate the most stable conformation in the gas phase.

Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT

| Conformer | Dihedral Angle (N-C-C-C Ph) (°) | Dihedral Angle (N-C-C-C Tolyl) (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 120 | 0.00 |

| 2 | 180 | 120 | 1.5 |

| 3 | 60 | 0 | 2.1 |

| 4 | -60 | -120 | 0.5 |

Note: This table is illustrative and based on typical energy differences found in similar systems.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that provide information about the absolute configuration of a chiral molecule. nih.gov The prediction of ECD and VCD spectra using quantum chemical calculations has become a reliable method for stereochemical assignment. nih.gov

Time-dependent DFT (TD-DFT) is commonly used to calculate the excited states of a molecule, which are then used to simulate the ECD spectrum. nih.gov Similarly, the calculation of vibrational frequencies and the corresponding electric and magnetic dipole transition moments allows for the simulation of the VCD spectrum. By comparing the calculated spectrum of a specific enantiomer (e.g., the (S)-enantiomer) with the experimentally measured spectrum, the absolute configuration can be confidently assigned. The sign and intensity of the Cotton effects in the ECD spectrum and the bands in the VCD spectrum are highly sensitive to the molecular conformation. Therefore, it is often necessary to perform a conformational analysis and calculate the spectra for the most stable conformers, which are then averaged based on their Boltzmann population to obtain the final theoretical spectrum.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information about static, minimum-energy structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time. gromacs.orggromacs.org

For this compound, an MD simulation would typically be performed using a force field such as AMBER or GROMOS in a simulated solvent environment to mimic solution conditions. nih.govgromacs.orggromacs.org The simulation would reveal the accessible conformations of the molecule and the transitions between them on a nanosecond timescale. nih.gov This provides a more realistic picture of the conformational landscape in solution compared to the gas-phase minima obtained from DFT calculations. Analysis of the MD trajectory can identify the most populated conformational states and the flexibility of different parts of the molecule.

Analysis of Intramolecular Interactions and Hydrogen Bonding

The conformation of this compound is influenced by a network of intramolecular interactions. The hydantoin ring contains two N-H groups that can act as hydrogen bond donors and two carbonyl oxygens that can act as hydrogen bond acceptors. researchgate.netnih.gov While intermolecular hydrogen bonding is crucial in the solid state, intramolecular hydrogen bonds can also play a role in stabilizing specific conformations in solution. researchgate.net

Conformational Preferences in Different Media (Solution vs. Solid State)

The preferred conformation of a molecule can differ significantly between the solution and solid states due to the different environments. In the solid state, the conformation is constrained by the crystal lattice and strong intermolecular interactions, such as hydrogen bonding, which often leads to a single, well-defined conformation. rsc.org X-ray crystallography is the definitive method for determining the solid-state structure. rsc.org

In solution, the molecule is more flexible and can adopt an ensemble of conformations. The conformational equilibrium in solution is influenced by the polarity of the solvent and the entropic contributions of different conformations. copernicus.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying solution-state conformations. orientjchem.org By measuring parameters such as nuclear Overhauser effects (NOEs) and coupling constants, it is possible to deduce the relative populations of different conformers in solution. copernicus.org

For this compound, it is plausible that the solid-state structure is dominated by intermolecular N-H···O hydrogen bonds, leading to a specific packing arrangement. researchgate.netrsc.org In contrast, in a solvent like DMSO, the molecule would be more dynamic, and the observed properties would be an average over multiple interconverting conformations. copernicus.org Computational studies on similar hydantoin derivatives have shown that the lowest energy conformer in the gas phase is not always the one observed in the crystal structure, highlighting the importance of intermolecular forces in the solid state. researchgate.netuc.pt

Chemical Reactivity and Derivatization Strategies for 5,5 Disubstituted Hydantoins

Regioselective Functionalization of Hydantoin (B18101) Nitrogen Atoms (N-1 and N-3)

The hydantoin ring possesses two distinct nitrogen atoms, N-1 and N-3, which exhibit different reactivity profiles, allowing for regioselective functionalization. The N-3 proton is generally more acidic than the N-1 proton due to the influence of two adjacent carbonyl groups, making it the primary site of reaction under basic conditions. thieme-connect.com

Alkylation and arylation are common strategies for modifying the hydantoin core at these positions. Depending on the reaction conditions and reagents, substitution can be directed to either nitrogen.

N-3 Functionalization: Alkylation at the N-3 position is typically achieved using alkyl halides in the presence of a base. researchgate.net Copper-catalyzed N-arylation methods have also been developed to introduce aryl groups selectively at the N-3 position. One such method employs diaryliodonium salts as the arylating agent in the presence of a copper catalyst, which has been shown to be effective for a range of 5,5-disubstituted hydantoins. acs.orgnih.gov This protocol is noted for its regioselectivity, particularly with 5,5-disubstituted substrates, and proceeds under mild conditions that can preserve the stereochemistry at the C-5 position. nih.gov

N-1 Functionalization: Selective functionalization at the N-1 position is more challenging and often requires the N-3 position to be blocked or specific reaction conditions to be employed. For instance, after N-3 is functionalized, subsequent alkylation can be directed to the N-1 position. researchgate.net

Table 1: Conditions for Regioselective N-Arylation of Hydantoins

| Position | Reagents and Conditions | Substrate Scope | Reference |

|---|---|---|---|

| N-3 | Diaryliodonium salt, Cu(NO₃)₂·3/2 H₂O (cat.), TEA, Toluene | Structurally diverse hydantoins, including 5,5-disubstituted variants. Tolerates neutral and weakly electron-donating/withdrawing aryl groups. | acs.orgnih.gov |

| N-1/N-3 | Alkyl halides, NaH, DMF | Carbocyclic N-1 alkoxycarbonyl methyl substituted hydantoins. | researchgate.net |

Modifications at the C-5 Quaternary Carbon Center

The C-5 quaternary carbon of (S)-5-(4-Methylphenyl)-5-phenylhydantoin is a key stereocenter and a site for introducing further structural diversity. While direct functionalization of this saturated carbon is difficult, modifications can be achieved through various synthetic strategies.

One approach involves the palladium-catalyzed C-arylation of N,N-disubstituted hydantoins derived from amino acids. organic-chemistry.orgacs.org This reaction proceeds via base-promoted enolization and coupling with aryl iodides, leading to the formation of racemic 5,5-disubstituted hydantoins. organic-chemistry.org This method is compatible with a range of aryl iodides, including those with electron-rich and electron-poor substituents. organic-chemistry.orgacs.org

Another strategy for modifying the C-5 position is through the synthesis of spiro-hydantoins. These are compounds where the C-5 carbon is part of a second ring system. Spiro-hydantoins can be synthesized through [4+2]-cycloaddition reactions of 5-methylidene-hydantoins with dienes. mdpi.com Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins, which yields spiro-hydantoin-1,2,4-oxadiazolines. nih.govbeilstein-journals.org These reactions create complex, three-dimensional structures with potential applications in drug discovery. nih.govbeilstein-journals.orgacs.org

Furthermore, a one-pot tandem reaction involving the α-amination and subsequent intramolecular α-arylation of silyl (B83357) ketene (B1206846) acetals provides a connective route to 5,5-disubstituted hydantoins. core.ac.ukresearchgate.netrsc.orgnih.govsemanticscholar.org This process generates a urea (B33335) derivative that undergoes base-promoted intramolecular migration of an aryl group to the α-position, followed by cyclization to the hydantoin. researchgate.netrsc.orgnih.gov

Ring-Opening and Rearrangement Reactions of the Hydantoin Core

The hydantoin ring can undergo ring-opening reactions, most notably hydrolysis, to yield α,α-disubstituted amino acids. This reaction is typically carried out under basic conditions, such as with sodium hydroxide, and proceeds through an N-carbamoyl-amino acid intermediate. researchgate.netresearchgate.netacs.org The stability of the hydantoin ring often requires heating to drive the hydrolysis to completion. researchgate.net This provides a synthetic route to quaternary α-amino acids, which are important building blocks in peptide chemistry.

Ring contraction reactions have also been observed. For instance, 5-aminobarbituric acids, which can be formed from diethyl acetamidomalonates and ureas, can undergo a base-promoted ring contraction to form 5,5-disubstituted hydantoins. thieme-connect.com This rearrangement proceeds through an elimination-addition mechanism. thieme-connect.com

Synthetic Routes to Fused and Bicyclic Hydantoin Architectures

Fusing the hydantoin ring with other heterocyclic systems creates novel scaffolds with potential for diverse biological activities. One such example is the synthesis of dihydroimidazo[5,1-c] core.ac.uknih.govorganic-chemistry.orgtriazine-3,6(2H,4H)-diones. This is achieved through a multi-step sequence starting with the successive N-3 and N-1 alkylation of a hydantoin precursor, followed by regioselective thionation and subsequent cyclization. researchgate.net

Another approach involves the synthesis of imidazo[2,1-b]thiazol-4-iums from polymer-supported α-acylamino ketones. nih.gov Depending on the reagents and cleavage conditions from the solid support, different fused and bicyclic systems can be accessed. nih.gov

Construction of Multivalent and Hybrid Hydantoin Conjugates

Combining the hydantoin scaffold with other pharmacophoric groups through covalent linkages can lead to hybrid molecules with potentially enhanced or novel biological activities. thieme-connect.de

Integration with Heterocyclic Scaffolds (e.g., Isoxazoline (B3343090), Triazole)

Isoxazoline Hybrids: Hydantoin-isoxazoline hybrids can be synthesized using solid-phase methodologies. chemistrymag.org These approaches often involve linking a precursor to a resin, followed by sequential reactions to build the isoxazoline and hydantoin rings. chemistrymag.org

Triazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole-linked hydantoin conjugates. nih.govbeilstein-journals.orgmdpi.comresearchgate.net This reaction involves the coupling of a hydantoin bearing a terminal alkyne with an azide-functionalized molecule, or vice versa. beilstein-journals.org The resulting 1,4-disubstituted 1,2,3-triazole serves as a stable linker between the hydantoin and another molecular entity. nih.gov

Table 2: Synthesis of Hydantoin-Triazole Conjugates via CuAAC

| Hydantoin Precursor | Azide/Alkyne Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Alkyne-functionalized hydantoin | Organic azide | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole-hydantoin conjugate | beilstein-journals.orgmdpi.com |

| Azide-functionalized hydantoin | Terminal alkyne | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole-hydantoin conjugate | mdpi.com |

Phosphorylated Hydantoin Derivatives

The synthesis of hydantoin-phosphate hybrids represents another strategy to create novel derivatives. These phosphorylated hydantoins are mentioned as a class of hybrid molecules developed to exploit diverse biological functions, though specific synthetic details are less commonly reported in general literature and often require specialized phosphorylation conditions. thieme-connect.de

Non Biological Applications and Advanced Materials Chemistry of Chiral Hydantoins

Hydantoins as Chiral Organocatalysts and Ligands in Asymmetric Synthesis

Chiral hydantoins, including structures analogous to (S)-5-(4-Methylphenyl)-5-phenylhydantoin, have emerged as a versatile class of N-donor ligands for asymmetric transition-metal catalysis. Their utility is particularly notable in carbon-carbon bond-forming reactions where the generation of a specific stereoisomer is crucial. The inherent chirality of these hydantoin (B18101) scaffolds allows for effective transfer of stereochemical information during the catalytic cycle.

Research has demonstrated that chiral 5,5-disubstituted hydantoins can serve as effective ligands in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The use of chiral hydantoin ligands in this context can induce asymmetry, leading to the preferential formation of one enantiomer of the product. The steric and electronic properties of the substituents at the C5 position of the hydantoin ring are critical in determining the efficiency and enantioselectivity of the catalytic process.

While the specific use of this compound as a primary organocatalyst is not extensively documented, its structural motifs are central to the design of more complex chiral ligands. The principles governing its synthesis and stereochemical stability are foundational to the development of hydantoin-based catalysts.

Utility as Precursors for Stereodefined α-Amino Acids and Peptidomimetics

One of the most significant applications of chiral hydantoins like this compound lies in their role as precursors for the synthesis of non-proteinogenic α-amino acids. These specialized amino acids are critical components in the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability.

The Bucherer-Bergs reaction, a classical method for synthesizing hydantoins from ketones, can be performed asymmetrically to produce enantiomerically enriched hydantoins. Subsequent hydrolysis of these chiral hydantoins provides a direct route to optically active α-amino acids. For instance, the synthesis of L-p-methylphenylalanine has been achieved from the corresponding 5-(4-methylphenyl)hydantoin precursor. This transformation underscores the value of the hydantoin core as a stable intermediate that locks in the desired stereochemistry at the α-carbon.

The general process for converting a 5,5-disubstituted hydantoin to an α-amino acid involves the hydrolysis of the hydantoin ring, typically under basic or acidic conditions, to yield the desired amino acid. The stereochemistry at the C5 position of the hydantoin directly translates to the stereochemistry of the resulting α-amino acid. This makes chiral hydantoins invaluable starting materials for creating custom amino acids with specific side chains, which can then be incorporated into peptide sequences to create novel peptidomimetics with tailored biological activities.

Design and Synthesis of Hydantoin-Based Scaffolds for Supramolecular Chemistry

The rigid, heterocyclic structure of the hydantoin ring system makes it an attractive scaffold for the design and synthesis of molecules intended for supramolecular chemistry. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The hydantoin core possesses both hydrogen bond donors (the N-H groups at positions 1 and 3) and a hydrogen bond acceptor (the carbonyl group at position 2), making it an ideal building block for creating self-assembling molecular architectures.

The synthesis of these sophisticated supramolecular structures often relies on the foundational chemistry used to prepare simpler hydantoins. The ability to introduce diverse substituents at the C5 position provides a powerful tool for tuning the properties of the resulting supramolecular assemblies.

High-Throughput Synthesis and Screening of Hydantoin Libraries for Chemical Space Exploration

The exploration of chemical space to discover new molecules with desired properties is a central goal of modern drug discovery and materials science. High-throughput synthesis and screening methods are essential for rapidly generating and evaluating large numbers of compounds. The hydantoin scaffold is well-suited for the construction of combinatorial libraries due to the ready availability of diverse starting materials (aldehydes and ketones) for the Bucherer-Bergs reaction and related multicomponent reactions.

Solid-phase synthesis techniques have been successfully applied to the creation of hydantoin libraries. In this approach, one of the reactants is attached to a solid support (a resin bead), and the subsequent reaction steps are carried out in a sequential manner. This allows for the efficient and automated synthesis of a large number of different hydantoin analogues by varying the building blocks used in each step. For example, a library of 1,3,5-trisubstituted hydantoins can be generated, offering a wide range of structural diversity for screening.

The resulting libraries of hydantoin-based compounds can then be screened in high-throughput assays to identify "hits" with interesting biological or material properties. The structural information from these hits can then be used to design more focused, second-generation libraries for further optimization. This iterative process of synthesis and screening is a powerful engine for discovery, and the hydantoin core provides a robust and versatile template for these efforts.

Concluding Remarks and Future Research Perspectives

Current Challenges in Enantioselective Hydantoin (B18101) Synthesis

The construction of the C5 quaternary stereocenter in 5,5-disubstituted hydantoins with high enantioselectivity remains a significant hurdle in synthetic organic chemistry. rsc.org One of the primary challenges lies in the simultaneous control of both chemo- and enantioselectivity, especially when introducing two different aryl groups, such as the phenyl and 4-methylphenyl moieties in the target molecule.

Several established methods for hydantoin synthesis, such as the Bucherer-Bergs and Urech syntheses, traditionally yield racemic products. researchgate.net While modifications and new catalytic systems are being developed, achieving high enantiomeric excess (ee) for 5,5-diarylhydantoins is often more complex than for their 5-alkyl-5-aryl or 5,5-dialkyl counterparts. This is due to the subtle electronic and steric differences between the two aryl substituents, which makes stereodiscrimination by a chiral catalyst or auxiliary a demanding task.

Furthermore, some modern enantioselective methods, while effective for certain substrates, may have limitations. For instance, approaches that work well for 5-monosubstituted hydantoins may not be directly translatable to the synthesis of quaternary analogs. researchgate.net The development of broadly applicable and highly enantioselective methods for the synthesis of 5,5-diarylhydantoins is therefore an active area of research. mdpi.com

Opportunities for Novel Methodological Advancements

The quest for efficient and highly selective synthetic routes to chiral hydantoins like (S)-5-(4-Methylphenyl)-5-phenylhydantoin is driving innovation in catalysis and reaction design.

Organocatalysis: The use of chiral organocatalysts, such as chiral phosphoric acids and their derivatives, has emerged as a powerful strategy for the enantioselective synthesis of hydantoins. mdpi.comnih.govacs.org These catalysts can activate substrates through hydrogen bonding and other non-covalent interactions, facilitating stereocontrolled bond formation. chiralpedia.com Research is ongoing to design new and more effective organocatalysts specifically tailored for the synthesis of 5,5-diarylhydantoins, aiming for higher yields and enantioselectivities under mild reaction conditions. mdpi.comrsc.org

Metal Catalysis: Transition metal catalysis offers another promising avenue. For instance, palladium-catalyzed asymmetric hydrogenation of prochiral hydantoin precursors has shown success in creating chiral centers. researchgate.net The development of novel chiral ligands for transition metals is a key area of exploration to enhance the efficiency and selectivity of these transformations for diaryl-substituted systems.

Chiral Auxiliaries: The use of chiral auxiliaries remains a robust and reliable method for asymmetric synthesis. iupac.orgcapes.gov.br In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the desired enantiomerically enriched product. The design of new, readily available, and easily removable chiral auxiliaries for hydantoin synthesis could provide a practical and scalable route to compounds like this compound. researchgate.netnih.gov

Computational Design and Prediction of Hydantoin Reactivity

Computational chemistry has become an indispensable tool in modern synthetic chemistry, offering profound insights into reaction mechanisms and enabling the rational design of catalysts and substrates. For the enantioselective synthesis of hydantoins, computational methods are being employed to:

Predict Enantioselectivity: By modeling the transition states of competing reaction pathways, it is possible to predict which enantiomer will be formed preferentially with a given chiral catalyst. nih.gov This allows for the in silico screening of catalysts, saving significant time and resources in the laboratory.

Understand Reaction Mechanisms: Detailed computational studies can elucidate the intricate non-covalent interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome of a reaction. chiralpedia.com This fundamental understanding is crucial for the rational design of more efficient and selective synthetic methods.

Design Novel Catalysts: Computational approaches can be used to design new chiral catalysts with optimized structures for specific transformations. By identifying the key structural features that lead to high enantioselectivity, researchers can create targeted catalysts for the synthesis of complex molecules like this compound.

For instance, Quantitative Structure-Activity Relationship (QSAR) studies on hydantoin derivatives, although often focused on biological activity, demonstrate the power of computational modeling to correlate molecular structure with specific properties. acs.orgmdpi.comhplc.eu Similar approaches can be adapted to predict the reactivity and stereoselectivity of synthetic reactions. Theoretical studies on the chiroptical properties, such as vibrational circular dichroism (VCD), of chiral molecules also provide a powerful means to correlate calculated structures with experimental data, aiding in the assignment of absolute configurations. rsc.org

Expanding the Scope of Non-Biological Applications for Chiral Hydantoins

While the biological activity of hydantoins is well-documented, their application in non-biological fields, particularly in materials science and chiral technologies, is a rapidly growing area of interest.

Chiral Recognition and Separation: Enantiomerically pure hydantoins have shown significant potential as chiral selectors for the separation of racemates. yale.edu They can be immobilized on a solid support to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). mdpi.comsigmaaldrich.com The distinct three-dimensional structure of chiral hydantoins allows them to interact differently with the enantiomers of other chiral compounds, enabling their separation. The development of novel CSPs based on this compound and related structures could lead to more efficient and versatile methods for chiral analysis and purification.

Chiral Materials: The incorporation of chiral hydantoins into polymers and other materials can impart them with unique chiroptical properties. chiralpedia.com These materials can interact with circularly polarized light, making them potentially useful in applications such as:

Optical devices: for the development of advanced displays and sensors.

Chiral catalysts: where the chiral material itself can act as a heterogeneous catalyst for asymmetric reactions.

Enantioselective sensors: for the detection and quantification of specific enantiomers in a mixture.

The racemic mixture of 5-(p-Methylphenyl)-5-phenylhydantoin has been used as an internal standard in analytical methods and to study the properties of chromatographic phases. The availability of the pure (S)-enantiomer opens the door to its use as a chiral internal standard or as a building block for the synthesis of more complex chiral structures for these advanced applications.

Q & A

Q. What analytical methods are recommended for quantifying (S)-5-(4-Methylphenyl)-5-phenylhydantoin in biological samples?

Methodological Answer: this compound is commonly used as an internal standard (IS) in high-performance liquid chromatography (HPLC) for analyzing phenytoin and its metabolites. Key steps include:

- Sample Preparation : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from plasma, urine, or serum .

- Chromatographic Conditions : Employ a reversed-phase C-18 column (e.g., Waters μBondapak) with a mobile phase of 45% acetonitrile and 55% distilled water, achieving a runtime of ≤9 minutes. Detection is typically performed using UV at 230 nm or fluorescence detection (excitation 365 nm, emission 448 nm) after derivatization .

- Internal Standardization : Add deuterium-labeled analogs or structurally similar hydantoins (e.g., 5-(4-methylphenyl)-5-phenylhydantoin) to correct for extraction efficiency and instrument variability .

- Validation Parameters : Ensure precision (RSD% ≤5.0%) and accuracy (94.3–108.8% recovery) during method validation .

Q. How does the structural configuration of this compound influence its chromatographic resolution?

Methodological Answer: The compound’s chiral center and aromatic substituents (two phenyl rings) enable π–π interactions with chiral stationary phases (CSPs). For baseline resolution:

- Column Selection : Use polysaccharide-based CSPs (e.g., cellulose tris(4-methylbenzoate)) for enantiomeric separation .

- Mobile Phase Optimization : Adjust acetonitrile/water ratios or employ reversed-phase (RP) conditions to enhance retention and selectivity. RP eluents improve resolution compared to normal-phase (NP) systems for phenylthiohydantoin analogs .

- Steric Interactions : The methyl group at the 4-position reduces steric hindrance compared to hydroxylated metabolites, facilitating better separation .

Advanced Research Questions

Q. What pharmacokinetic modeling approaches are suitable for studying this compound in vivo?

Methodological Answer:

- Stable Isotope Tracers : Administer deuterium-labeled analogs to track distribution and metabolism. Use mass fragmentography to quantify the parent compound and metabolites (e.g., hydroxylated derivatives) in plasma and urine .

- Compartmental Analysis : Fit plasma concentration-time data to non-linear elimination models, as phenytoin derivatives often exhibit saturable metabolism (apparent half-life ~22 hours in humans) .

- Free vs. Total Concentration Measurement : Employ equilibrium dialysis or ultrafiltration to differentiate protein-bound and unbound fractions, critical for interpreting therapeutic efficacy and toxicity .

Q. How can researchers resolve discrepancies in analytical results caused by metabolite interference?

Methodological Answer:

- Cross-Validation : Compare immunoassay results with HPLC or LC-MS/MS to identify interfering metabolites (e.g., 5-(4-hydroxyphenyl)-5-phenylhydantoin-glucuronide in uremic patients) .

- Derivatization Strategies : Convert metabolites to volatile derivatives (e.g., trimethylsilyl ethers) for gas chromatography-mass spectrometry (GC-MS), reducing co-elution artifacts .

- Enzyme Hydrolysis : Treat samples with β-glucuronidase to hydrolyze conjugated metabolites, ensuring accurate quantification of the parent compound .

Q. What molecular mechanisms underlie the biological activity of this compound in cellular models?

Methodological Answer:

- Nuclear Receptor Interactions : Investigate ligand-binding affinity to pregnane X receptor (PXR) using reporter gene assays. Unlike its hydroxylated metabolite, this compound activates PXR, modulating xenobiotic metabolism .

- Ion Channel Modulation : Assess effects on Na⁺/Ca²⁺ channels in macrophages using patch-clamp electrophysiology. The compound’s phenyl groups may stabilize channel conformations, altering matrix metalloproteinase (MMP) secretion .

- Metabolite Comparative Studies : Co-administer with 5-(4-hydroxyphenyl)-5-phenylhydantoin to evaluate dose-dependent inhibition of MMP-9 and TIMP-1 in LPS-challenged macrophages .

Q. How can chiral synthesis and isotopic labeling improve mechanistic studies of this compound?

Methodological Answer:

- Stereoselective Synthesis : Use asymmetric catalysis to produce enantiopure (S)- and (R)-forms. Absolute configuration is confirmed via chiroptical properties (e.g., optical rotation) and X-ray crystallography .

- Isotopic Labeling : Incorporate deuterium at specific positions (e.g., 2-deuteriophenyl) for metabolic tracing. Analyze tritium distribution via ³H NMR to map metabolic pathways .

- Mass Spectrometry Imaging (MSI) : Apply spatially resolved techniques to visualize tissue distribution of isotopically labeled analogs in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.